molecular formula C14H14N2 B12664796 3,7,8-trimethyl-5H-pyrido[4,3-b]indole CAS No. 180520-51-8

3,7,8-trimethyl-5H-pyrido[4,3-b]indole

Cat. No.: B12664796
CAS No.: 180520-51-8
M. Wt: 210.27 g/mol
InChI Key: REKSRAPDIUFXHQ-UHFFFAOYSA-N
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Description

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the class of heterocyclic aromatic compounds. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with three methyl groups attached at positions 3, 7, and 8. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the reaction of pyridine and indole derivatives under specific conditions to form the desired compound. For instance, the reaction of 3-methylindole with 3,5-dimethylpyridine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the ring system .

Scientific Research Applications

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cells and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and potential biological activity compared to other similar compounds .

Properties

CAS No.

180520-51-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3,7,8-trimethyl-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C14H14N2/c1-8-4-11-12-7-15-10(3)6-14(12)16-13(11)5-9(8)2/h4-7,16H,1-3H3

InChI Key

REKSRAPDIUFXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C2C=NC(=C3)C

Origin of Product

United States

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